Bifenox

Catalog No.
S521224
CAS No.
42576-02-3
M.F
C14H9Cl2NO5
M. Wt
342.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bifenox

CAS Number

42576-02-3

Product Name

Bifenox

IUPAC Name

methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

Molecular Formula

C14H9Cl2NO5

Molecular Weight

342.1 g/mol

InChI

InChI=1S/C14H9Cl2NO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3

InChI Key

SUSRORUBZHMPCO-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility in xylene at 25 °C: 30%
Solublity in organic solvents g/ml @ 25 °C: acetone, 40; chlorobenzene, 35-40; ethanol, <5; kerosene, <1; xylene, 30.
In water, 0.398 mg/l @ 25 °C

Synonyms

2,4-dichlorophenyl-3'-carboxymethyl-4'-nitrophenyl ether, bifenox

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

The exact mass of the compound Bifenox is 340.9858 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.16e-06 msolubility in xylene at 25 °c: 30%solublity in organic solvents g/ml @ 25 °c: acetone, 40; chlorobenzene, 35-40; ethanol, <5; kerosene, <1; xylene, 30.in water, 0.398 mg/l @ 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Supplementary Records. It belongs to the ontological category of nitrobenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Bifenox is a highly selective diphenyl ether herbicide and a well-characterized protoporphyrinogen IX oxidase (PPO) inhibitor[1]. Commercially and scientifically, it is procured primarily as an analytical standard for environmental monitoring, a reference material for PPO-inhibitor resistance assays, and an active ingredient for pre- and post-emergence weed control formulations. Characterized by its low aqueous solubility (0.35–0.40 mg/L) and relatively short environmental persistence, bifenox provides a critical baseline for evaluating the degradation kinetics and target-site binding affinities of newer, more complex herbicidal chemistries [2].

Substituting bifenox with other in-class diphenyl ethers, such as oxyfluorfen or acifluorfen, fundamentally alters formulation stability, environmental fate, and assay reproducibility[1]. For instance, acifluorfen-sodium is highly water-soluble (>250 g/L) and prone to rapid leaching, making it unsuitable for the solid granule matrices or flooded paddy applications where bifenox is retained in the target zone [2]. Conversely, oxyfluorfen and fomesafen exhibit significantly longer soil half-lives (30–40 days and 100–240 days, respectively) compared to bifenox (3–14 days) [3]. Using these persistent analogs in short-term degradation models or rotational crop safety evaluations will artificially skew persistence data and invalidate comparative baseline studies.

Environmental Persistence and Soil Half-Life Dynamics

Bifenox demonstrates a rapid degradation profile with a soil half-life of 3 to 14 days, distinguishing it from more persistent diphenyl ether herbicides [1]. In comparative environmental fate models, oxyfluorfen exhibits a half-life of 30 to 40 days, while fomesafen persists for 100 to 240 days [2]. This rapid breakdown makes bifenox a strictly required reference standard for short-term microbial degradation assays and a preferred candidate for agricultural applications requiring short rotational crop intervals.

Evidence DimensionSoil half-life (persistence)
Target Compound Data3–14 days
Comparator Or BaselineOxyfluorfen (30–40 days) and Fomesafen (100–240 days)
Quantified DifferenceBifenox degrades up to 10–17 times faster than fomesafen and roughly 3–4 times faster than oxyfluorfen.
ConditionsStandard aerobic soil degradation models.

Procurement of bifenox is essential for assays requiring a short-lived PPO inhibitor baseline, preventing long-term residue carryover in rotational crop studies.

Aqueous Solubility and Formulation Compatibility

The aqueous solubility of bifenox is exceptionally low, measured at 0.35 to 0.398 mg/L at 20–25 °C [1]. This contrasts sharply with acifluorfen, whose sodium salt boasts a solubility exceeding 250,000 mg/L [2]. Because of its hydrophobicity and high soil sorption coefficient, bifenox strongly resists leaching into groundwater. This property dictates its procurement for solid granule formulations designed for flooded environments (e.g., paddy rice), where highly soluble alternatives would immediately wash away from the target application zone.

Evidence DimensionAqueous solubility
Target Compound Data~0.35 mg/L
Comparator Or BaselineAcifluorfen sodium salt (250,000 mg/L)
Quantified DifferenceBifenox is over 5 orders of magnitude less soluble in water than acifluorfen sodium.
ConditionsStandard aqueous solubility assay at 20–25 °C.

Buyers formulating controlled-release granules or conducting groundwater leaching models must select bifenox over acifluorfen to ensure target-zone retention.

Target-Site Binding and PPO Inhibition Benchmarking

As a first-generation diphenyl ether, bifenox serves as a critical structural and functional benchmark in protoporphyrinogen IX oxidase (PPO) inhibition assays [1]. While newer pyrimidinedione inhibitors like saflufenacil achieve sub-nanomolar inhibition (IC50 ~0.4 nM), bifenox and acifluorfen (IC50 ~1.36 μM against NtPPO) represent the classic baseline for evaluating target-site mutations [2]. Researchers synthesize and procure bifenox to establish the foundational resistance ratios when characterizing novel HPPD/PPO dual-target inhibitors.

Evidence DimensionPPO enzyme inhibition baseline (IC50)
Target Compound DataClassic micromolar baseline standard
Comparator Or BaselineSaflufenacil (~0.4 nM) and Acifluorfen (~1.36 μM)
Quantified DifferenceBifenox provides the foundational low-affinity baseline against which ultra-potent (sub-nanomolar) modern inhibitors are measured.
ConditionsIn vitro plastid or purified PPO enzyme preparations (e.g., NtPPO).

Bifenox is strictly required as a negative/baseline control in high-throughput screening to quantify the relative potency and resistance-breaking capabilities of novel PPO inhibitors.

Baseline Standard for Microbial Bioremediation Assays

Due to its rapid soil half-life (3–14 days) compared to persistent analogs like fomesafen, bifenox is heavily utilized as a benchmark substrate in bioremediation studies [1]. Researchers procure it to validate the degradation efficiency of novel bacterial strains before testing them on highly recalcitrant diphenyl ethers.

Active Ingredient in Flooded Paddy Granular Formulations

Bifenox's extremely low aqueous solubility (~0.35 mg/L) makes it an ideal candidate for solid granular herbicides applied directly to flooded rice paddies[2]. Unlike highly soluble alternatives such as acifluorfen, bifenox remains localized in the target zone, minimizing groundwater leaching and maximizing weed control efficacy.

Reference Material for PPO Target-Site Resistance Profiling

In agrochemical R&D, bifenox is procured as a classic reference standard to map PPO enzyme binding pockets[3]. By comparing the binding affinity of bifenox against newer, ultra-potent inhibitors, researchers can accurately quantify resistance ratios in mutated weed biotypes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Yellowish tan solid; [Merck Index] Yellow crystalline solid; [MSDSonline]

Color/Form

Solid
Yellow tan crystals

XLogP3

4.5

Hydrogen Bond Acceptor Count

5

Exact Mass

340.9857778 Da

Monoisotopic Mass

340.9857778 Da

Heavy Atom Count

22

Density

1.155 g/ml

LogP

4.48 (LogP)
log Kow = 4.48

Odor

Slightly aromatic odor

Appearance

Solid powder

Melting Point

85 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KSB85XT26Y

GHS Hazard Statements

Aggregated GHS information provided by 197 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 197 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 194 of 197 companies with hazard statement code(s):;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000001 [mmHg]
2.4X10-6 mm Hg @ 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

42576-02-3

Absorption Distribution and Excretion

Bifenox is relatively rapidly absorbed and eliminated from the body; 5-(2,4-dichlorophenyl)-2-nitrobenzoic acid was the major urinary metabolite, with no bifenox detected. Bifenox together with 5-(2,4-dichlorophenyl)anthranilate were detected in feces.
...Bifenox technical grade (98% purity) was administered orally after suspending in 1% carboxymethyl cellulose at 2 g/kg to 6 young adult goats of both sexes for oral kinetics. Blood samples were collected at different time intervals from each goat and concn of bifenox in blood were estimated by GLC. Bifenox in blood was detected at 2 hr (1.32 + or - 0.07 ug/ml) which attained max at 12 hr (6.76 + or - 0.17 ug/ml) followed by gradual decr in concn and reaching at min blood concn at 24 hr. The kinetic behavior of bifenox followed "two compartment open model". The .../volume of distribution/ area and /blood clearance/ values were ...2.73 + or - 0.28 l/kg and 0.88 + or - 0.07 l/kg/hr respectively, indicating wide distribution and shorter persistence in the body.

Wikipedia

Bifenox

Biological Half Life

...Bifenox technical grade (98% purity) was administered orally after suspending in 1% carboxymethyl cellulose at 2 g/kg to 6 young adult goats of both sexes for oral kinetics. ...The t1/2... /was/ 2.04 + or - 0.04 hr... .

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Herbicides

Methods of Manufacturing

Bifenox is produced by reaction of potassium 2,4-dichlorophenolate with methyl 5-chloro-2-nitrobenzoate.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Bifenox (technical grade) as unlikely to present an acute hazard in normal use; Main Use: herbicide.
Based on 1987 usage data, 125,224 lbs active ingredient were applied to 3% of the rice crop in Louisiana.

Stability Shelf Life

Thermally stable up to 175 °C; total decomp occurs above 290 °C. Stable in slightly acidic or slightly alkaline media, but rapidly hydrolysed above pH 9.
Compatible with many other herbicides.

Dates

Last modified: 08-15-2023

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